molecular formula C16H23O6P B14226333 4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate CAS No. 828268-13-9

4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate

Katalognummer: B14226333
CAS-Nummer: 828268-13-9
Molekulargewicht: 342.32 g/mol
InChI-Schlüssel: MDHPVEHHODJKGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate is an organophosphorus compound with the molecular formula C16H23O6P. This compound is known for its unique chemical structure, which includes a diethoxyphosphoryl group and a methoxybenzoate moiety. It is used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with diethyl phosphite and an appropriate alkene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors to produce significant quantities of the compound. The product is then purified using standard industrial purification techniques, such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The diethoxyphosphoryl group plays a crucial role in the compound’s reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Diethoxyphosphoryl)but-2-en-1-yl 4-methoxybenzoate: Known for its unique combination of diethoxyphosphoryl and methoxybenzoate groups.

    4-(Diethoxyphosphoryl)but-2-en-1-yl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(Diethoxyphosphoryl)but-2-en-1-yl 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of both diethoxyphosphoryl and methoxybenzoate groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

828268-13-9

Molekularformel

C16H23O6P

Molekulargewicht

342.32 g/mol

IUPAC-Name

4-diethoxyphosphorylbut-2-enyl 4-methoxybenzoate

InChI

InChI=1S/C16H23O6P/c1-4-21-23(18,22-5-2)13-7-6-12-20-16(17)14-8-10-15(19-3)11-9-14/h6-11H,4-5,12-13H2,1-3H3

InChI-Schlüssel

MDHPVEHHODJKGR-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(CC=CCOC(=O)C1=CC=C(C=C1)OC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.